ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate
Description
Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a conjugated system with multiple substituents. Its structure includes:
- A thiophene core with a 4-oxo group at position 4 and a carboxylate ester at position 2.
- A (5Z)-methylidene linkage at position 5, connecting to a 5-(4-fluorophenyl)furan-2-yl moiety.
- A 4-ethoxyanilino group at position 2.
This compound is synthesized via condensation reactions involving thiophene precursors and arylidene derivatives, similar to methods described for structurally related thiazolidinones and thiophene-carboxylates .
Properties
Molecular Formula |
C26H22FNO5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethoxyphenyl)imino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C26H22FNO5S/c1-3-31-19-11-9-18(10-12-19)28-25-23(26(30)32-4-2)24(29)22(34-25)15-20-13-14-21(33-20)16-5-7-17(27)8-6-16/h5-15,29H,3-4H2,1-2H3/b22-15-,28-25? |
InChI Key |
CFJNHSPRCNVFCG-XVCGDLFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/S2)O)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2)O)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C26H23NO5S2 |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
The compound exhibits various biological activities, primarily through the modulation of signaling pathways and interaction with specific molecular targets. The following mechanisms have been identified:
- Nitric Oxide Production : this compound may enhance nitric oxide (NO) production, which plays a crucial role in vascular functions and immune responses. NO is known for its anti-inflammatory properties and ability to mediate tumoricidal effects in macrophages .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in various inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Pharmacological Action | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; inhibits proliferation. |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines. |
| Vasodilation | Enhances nitric oxide production leading to vasodilation. |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Animal Models : In a murine model of inflammation, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers compared to control groups .
- Mechanistic Insights : Further mechanistic studies revealed that the compound might activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to enhanced apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a furan-aryl system with a 4-ethoxyanilino group, differentiating it from analogs with simpler phenyl or methoxy substituents .
Key Observations :
- The target compound’s synthesis likely follows the thiophene-carboxylate route, with yields comparable to other arylidene-thiophene derivatives .
- Thiazolo-pyrimidines exhibit lower yields due to their complex multi-step synthesis .
Physicochemical Properties (Inferred)
Key Observations :
- The target compound’s extended conjugation (furan-thiophene system) likely contributes to its higher λmax compared to thiazolidinones .
Research Findings and Limitations
- Software like SHELXL and WinGX is typically used for such analyses.
- Bioactivity Gaps: No evidence directly addresses the target compound’s biological activity. However, analogs with fluorophenyl or ethoxyanilino groups often exhibit antimicrobial or kinase-inhibitory properties .
- Synthetic Challenges : Scalability and regioselectivity in multi-substituted thiophenes remain unresolved issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
